Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate is a complex organic compound that contains a thiazolidine ring, a benzoate ester, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the cyclization of appropriate precursors, followed by the introduction of the formyl group and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoate ester under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The thiazolidine ring and formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The benzoate ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the thiazolidine ring.
2,4-Disubstituted thiazoles: Contains the thiazole ring but different substituents.
Indole derivatives: Contains a different heterocyclic ring system but similar functional groups.
Uniqueness
Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate is unique due to the combination of its thiazolidine ring, formyl group, and benzoate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[(3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2)17(9-18)12(8-22-15)13(19)16-11-7-5-4-6-10(11)14(20)21-3/h4-7,9,12H,8H2,1-3H3,(H,16,19) |
InChI Key |
LWIUVYRRYLHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CS1)C(=O)NC2=CC=CC=C2C(=O)OC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.